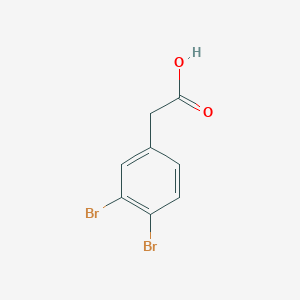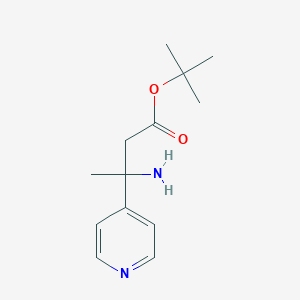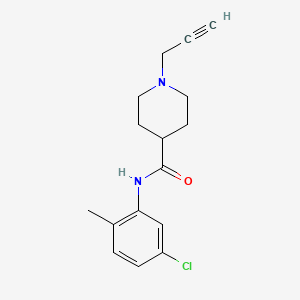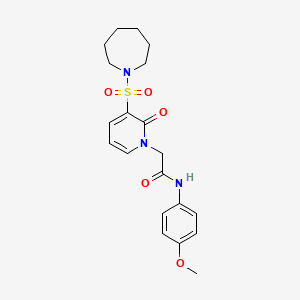![molecular formula C23H22N4O5S B2421585 N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea CAS No. 1113102-40-1](/img/structure/B2421585.png)
N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is a member of the urea family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
A study by Fatima et al. (2014) synthesized a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas, revealing their potential anti-inflammatory activity. Although not directly referencing N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea, this research illustrates the anti-inflammatory properties of similar urea derivatives, which could be extrapolated to the compound (Fatima et al., 2014).
Antiprotozoal Activity
Research by Carballo et al. (2017) on 2-amino-4-(p-substituted phenyl)-oxazole derivatives highlighted their antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. This indicates a potential for this compound in similar applications, given its structural similarities (Carballo et al., 2017).
Cytokinin-Like Activity in Plants
A study by Ricci and Bertoletti (2009) discusses the cytokinin-like activity of certain urea derivatives in plants. While this compound was not specifically mentioned, the structural characteristics suggest potential cytokinin-like effects, which could be valuable in agricultural and botanical research (Ricci & Bertoletti, 2009).
Antimicrobial Activity
The synthesis and evaluation of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea by Feng-mei and He-qin (2009) suggest the potential antimicrobial properties of structurally similar compounds. This could imply a role for this compound in developing new antimicrobial agents (Yan Feng-mei & Liu He-qin, 2009).
Crystal Structure Analysis
Kang et al. (2015) studied the crystal structure of a phenylurea herbicide, providing insights into the molecular interactions and structural features of similar compounds. This could be relevant for understanding the physical and chemical properties of this compound (Kang et al., 2015).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-26-16-6-5-14(30-3)11-15(16)20-21(26)22(29)27(2)23(25-20)33-12-19(28)24-13-4-7-17-18(10-13)32-9-8-31-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWFGMSKVLPDGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine](/img/structure/B2421505.png)


![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2421512.png)
![N-(3-ethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2421514.png)



![N-(4-fluorophenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2421520.png)
![tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate](/img/structure/B2421521.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2421522.png)


